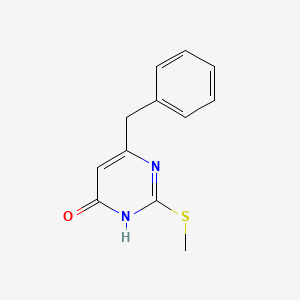
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones were synthesized by substituted benzaldehyde, bromoacetonitrile, and 6-benzyl-3-thio-3,4-dihydro-1,2,4-triazine-5(2H)-one in one pot under the assistance of ultrasound .Molecular Structure Analysis
The molecular structure of “6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The interaction of similar heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
Crystal Structure and Polymorphism
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol and its derivatives have been studied for their crystal structures and polymorphic forms. These compounds exhibit different polymorphic forms and are linked by hydrogen bonds and pi-pi interactions, contributing to the understanding of their molecular arrangements and stability. For instance, 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one displays two polymorphic forms with distinct molecular linkages and hydrogen bonding patterns, which are crucial for understanding its physical and chemical properties (Glidewell et al., 2003).
Synthesis and Chemical Properties
The synthesis of derivatives of this compound is an area of interest, with studies focusing on regioselective synthesis methods. These methods allow for the creation of compounds with various substituents, leading to a range of chemical properties and potential applications. For example, a study described the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the versatility in modifying this compound (Dos Santos et al., 2015).
Potential Therapeutic Applications
Some derivatives of this compound have been studied for their potential therapeutic applications. For instance, research has explored compounds like 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine for their potential antibacterial activity, indicating a possible avenue for drug development (Murugavel et al., 2015).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and density functional theory (DFT) analyses, are conducted on derivatives of this compound to understand their interaction with biological targets and predict their reactivity. These studies provide insights into how these compounds can be optimized for specific biological activities (Haress et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to target the dna repair protein, o6-methylguanine-dna methyltransferase (mgmt) . This protein plays a crucial role in the DNA repair mechanism, specifically in the repair of alkylated DNA .
Mode of Action
These compounds adduct the O6 position of guanine, rendering MGMT ineffective . This inactivation enhances the sensitivity of tumor cell lines and tumor xenografts to alkylating agents .
Biochemical Pathways
The inactivation of mgmt by similar compounds can disrupt the dna repair mechanism, leading to an accumulation of dna damage and, consequently, cell death .
Result of Action
Based on the action of similar compounds, it can be inferred that the inactivation of mgmt may lead to an increased sensitivity of cells to alkylating agents, potentially leading to cell death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-10(8-11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRCZXHZAKAIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332816 | |
| Record name | 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100142-46-9 | |
| Record name | 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)


![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)
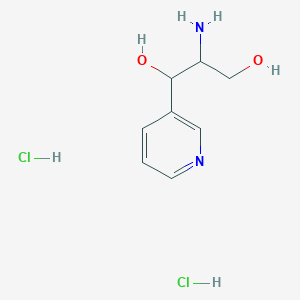
![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)
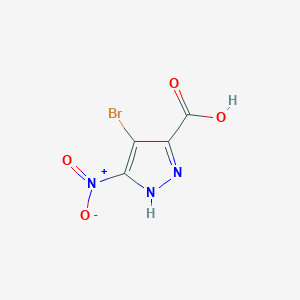
![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)
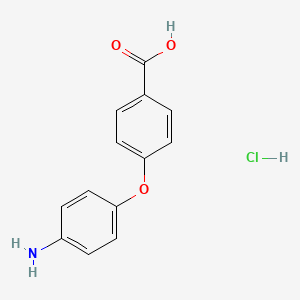
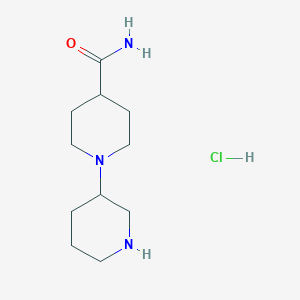
![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)

![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)

